molecular formula C7H12N2S B1513312 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine CAS No. 1177362-22-9

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine

Cat. No. B1513312
CAS RN: 1177362-22-9
M. Wt: 156.25 g/mol
InChI Key: CSPLHIGERKRTEJ-UHFFFAOYSA-N
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Description

“1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Thiazole derivatives, including 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine, have been explored for their potential as antimicrobial agents . Their structure allows for the synthesis of compounds that can act against a broad spectrum of bacterial pathogens. This compound could serve as a scaffold for developing new antibiotics, especially in the face of rising antibiotic resistance.

Material Science: Chemical Building Blocks

In material science, this compound can be used as a building block for synthesizing more complex molecules . Its thiazole ring can interact with various reagents, leading to the creation of novel materials with potential applications in electronics, photonics, and nanotechnology.

Chemical Synthesis: Catalysts and Intermediates

The thiazole moiety is known to be a versatile intermediate in chemical synthesis . It can undergo various reactions, including alkylation, acylation, and oxidation, which are useful in the synthesis of complex organic molecules. This makes it valuable in the design of catalysts and other synthetic tools.

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, thiazole derivatives can be used as standards or reagents in chromatographic methods to detect or quantify other substances . Their distinct chemical properties allow them to be separated and identified easily, which is crucial in the analysis of complex mixtures.

Biochemistry: Enzyme Inhibition

Thiazole compounds have been studied for their ability to inhibit enzymes that are crucial for the survival of pathogens . This property is particularly important in the development of drugs that can target specific biochemical pathways in bacteria or viruses, leading to their inactivation or death.

Pharmacology: Drug Development

In pharmacology, the thiazole ring is a common feature in many drugs due to its bioactive properties . It can be modified to enhance drug absorption, distribution, metabolism, and excretion (ADME) properties. This compound could be used to develop new medications with improved efficacy and safety profiles.

properties

IUPAC Name

(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-7-9-5(2)6(4-8)10-7/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPLHIGERKRTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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